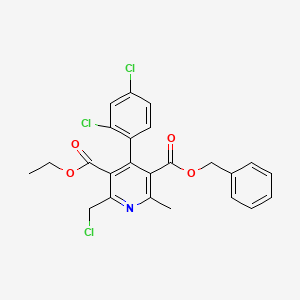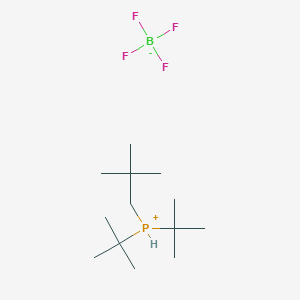
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Vue d'ensemble
Description
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.
Synthesis Analysis
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.
Molecular Structure Analysis
The molecular structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .
Chemical Reactions Analysis
This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Palladium-Catalyzed Kumada Couplings
- Summary of Application: This compound is used as a cocatalyst in palladium-catalyzed Kumada couplings . Kumada coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of a Grignard reagent and an organic halide.
- Methods of Application: The specific experimental procedures can vary, but generally, the Grignard reagent, the organic halide, and the cocatalyst are combined in a suitable solvent and heated to induce the reaction .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond. The yield and selectivity of the reaction can depend on various factors, including the nature of the Grignard reagent and the organic halide, and the specific conditions of the reaction .
2. Preparation of Nantenine Analogs
- Summary of Application: This compound may be used in the preparation of a precursor for nantenine analogs bearing a C4 phenyl substituent, which shows an affinity for 5-HT 2B receptor .
- Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of the phosphonium salt with other reagents to form the desired nantenine analog .
- Results or Outcomes: The outcome of the reaction is the formation of a nantenine analog. The yield and selectivity of the reaction can depend on various factors, including the nature of the reagents and the specific conditions of the reaction .
3. Palladium-Catalyzed Borylation of Primary Alkyl Electrophiles
- Summary of Application: This compound may be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source .
- Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of the phosphonium salt with the alkyl electrophile and the boron source in the presence of a palladium catalyst .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-boron bond. The yield and selectivity of the reaction can depend on various factors, including the nature of the alkyl electrophile and the specific conditions of the reaction .
4. Synthesis of Organometallic Compounds of Iridium and Rhodium
- Summary of Application: This compound can be used in the synthesis of organometallic compounds of iridium and rhodium .
- Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of the phosphonium salt with iridium or rhodium precursors .
- Results or Outcomes: The outcome of the reaction is the formation of organometallic compounds of iridium and rhodium. The yield and selectivity of the reaction can depend on various factors, including the nature of the precursors and the specific conditions of the reaction .
5. Ligand for Cross Coupling of Aryl Bromides and Chlorides
- Summary of Application: This compound can be used as a ligand in the cross coupling of aryl bromides and chlorides .
- Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of the phosphonium salt with aryl bromides or chlorides in the presence of a metal catalyst .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond. The yield and selectivity of the reaction can depend on various factors, including the nature of the aryl bromides or chlorides and the specific conditions of the reaction .
6. Synthesis of Organometallic Compounds
- Summary of Application: This compound can be used in the synthesis of organometallic compounds .
- Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of the phosphonium salt with metal precursors .
- Results or Outcomes: The outcome of the reaction is the formation of organometallic compounds. The yield and selectivity of the reaction can depend on various factors, including the nature of the precursors and the specific conditions of the reaction .
Propriétés
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPUGYQGIWNRI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584812 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate | |
CAS RN |
886059-84-3 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886059-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



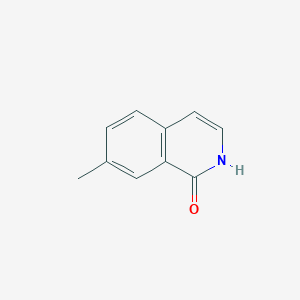
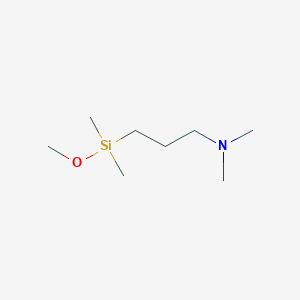
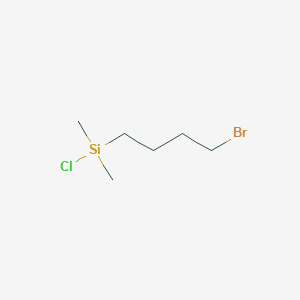
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)

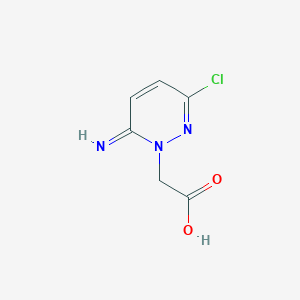
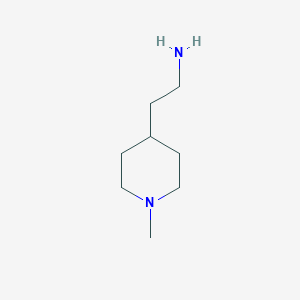
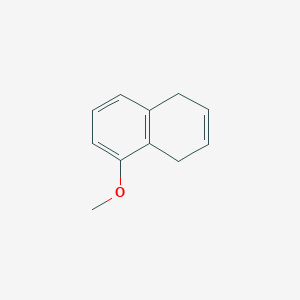
![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)
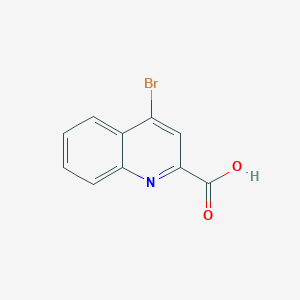
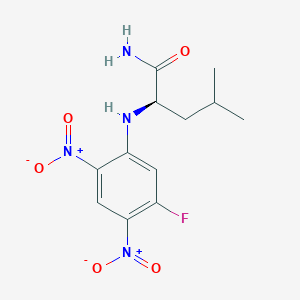
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)

